Arabinosylxylotriose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

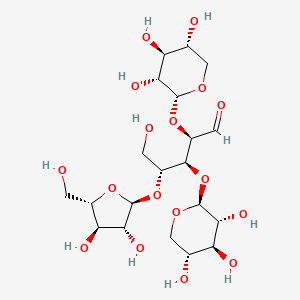

Arabinosylxylotriose, also known as this compound, is a useful research compound. Its molecular formula is C20H34O17 and its molecular weight is 546.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics

Arabinosylxylotriose is part of a larger family of arabinoxylans, which are polysaccharides found in plant cell walls. These compounds are characterized by their unique structural features, including the arrangement of arabinose and xylose units. Research has shown that the structural configuration of arabinoxylans can significantly influence their functional properties, such as solubility and viscosity, which are crucial for their applications in food science and pharmaceuticals .

Biochemical Applications

-

Prebiotic Potential :

- This compound has been studied for its prebiotic effects, promoting the growth of beneficial gut bacteria. This property is essential for maintaining gut health and preventing gastrointestinal disorders. Studies indicate that oligosaccharides like this compound can enhance the proliferation of probiotics such as Bifidobacterium species, contributing to improved digestive health .

-

Antioxidant Activity :

- The antioxidant properties of this compound have been documented, suggesting its potential role in reducing oxidative stress. Antioxidants are vital for neutralizing free radicals in the body, thus preventing cellular damage and reducing the risk of chronic diseases such as cancer and heart disease .

- Therapeutic Applications :

Industrial Applications

- Food Industry :

- Pharmaceuticals :

- Cosmetics :

Case Study 1: Prebiotic Effects

A study conducted by researchers at the Russian-Armenian University demonstrated that supplementation with this compound significantly increased populations of Bifidobacterium in human subjects over a 12-week period. The findings suggested that regular intake could enhance gut microbiota diversity and improve overall digestive health.

Case Study 2: Antioxidant Properties

Research published in the International Journal of Secondary Metabolite highlighted the antioxidant capacity of this compound when tested against various free radical-generating systems. The results indicated a dose-dependent response, with higher concentrations exhibiting greater protective effects on cellular models exposed to oxidative stress.

Propiedades

Número CAS |

84685-94-9 |

|---|---|

Fórmula molecular |

C20H34O17 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

(2R,3S,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal |

InChI |

InChI=1S/C20H34O17/c21-1-8-13(28)16(31)20(34-8)36-10(3-23)17(37-19-15(30)12(27)7(25)5-33-19)9(2-22)35-18-14(29)11(26)6(24)4-32-18/h2,6-21,23-31H,1,3-5H2/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15-,16-,17-,18-,19+,20+/m1/s1 |

Clave InChI |

PDQAVEBHVOXMGZ-XRSWVBLCSA-N |

SMILES |

C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H](CO)O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)OC(C=O)C(C(CO)OC2C(C(C(O2)CO)O)O)OC3C(C(C(CO3)O)O)O)O)O)O |

Sinónimos |

arabinosylxylotriose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.